2',2'',3',3'',3'''4',4''-Heptacetyl 5-Hydroxy Diosmin

Description

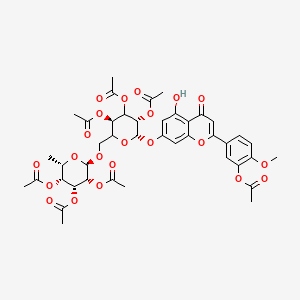

2',2'',3',3'',3''',4',4''-Heptacetyl 5-Hydroxy Diosmin is a semisynthetic acetylated derivative of diosmin, a flavonoid glycoside first isolated from Scrophularia nodosa . Diosmin (IUPAC name: 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one) is a 7-rhamnoglucoside flavone with demonstrated therapeutic applications in venous disorders and antioxidant activity .

The heptacetyl derivative is synthesized by introducing seven acetyl groups (-OAc) at specific hydroxyl positions (2',2'',3',3'',3''',4',4'') of the diosmin backbone . For example, it is used to prepare iodinated diosmin derivatives, such as 6-Iodo Diosmin (CAS: 705974-42-1), which is critical in pharmaceutical impurity profiling .

Properties

Molecular Formula |

C42H46O22 |

|---|---|

Molecular Weight |

902.8 g/mol |

IUPAC Name |

[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(3R,5S,6S)-3,4,5-triacetyloxy-6-[2-(3-acetyloxy-4-methoxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C42H46O22/c1-17-35(56-19(3)44)37(58-21(5)46)39(60-23(7)48)41(54-17)53-16-33-36(57-20(4)45)38(59-22(6)47)40(61-24(8)49)42(64-33)62-26-13-27(50)34-28(51)15-30(63-32(34)14-26)25-10-11-29(52-9)31(12-25)55-18(2)43/h10-15,17,33,35-42,50H,16H2,1-9H3/t17-,33?,35+,36+,37+,38?,39+,40-,41+,42+/m0/s1 |

InChI Key |

AHLLVTNGGBIOSS-YNKIJSDASA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OCC2[C@H](C([C@@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC(=O)C)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OC(=O)C)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin typically involves the acetylation of diosmin. The process begins with the extraction of diosmin from natural sources, followed by its purification. The purified diosmin is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin involves large-scale extraction and purification of diosmin, followed by its acetylation in batch or continuous reactors. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the presence of acetyl groups. The process occurs under acidic or basic conditions, leading to deacetylation and regeneration of hydroxyl groups.

Conditions and Outcomes:

In basic media, saponification of acetyl groups occurs efficiently, while acidic conditions favor selective cleavage depending on steric hindrance. The reaction progress is monitored via HPLC, which confirms the stepwise removal of acetyl groups.

Oxidation Reactions

Oxidation involves the flavonoid backbone and hydroxyl groups, often mediated by halogens or peroxides.

Key Findings:

-

Iodine/Bromine-Mediated Oxidation:

In acetic acid or dichloroethane, iodine or bromine catalyzes the oxidation of the flavonoid structure, forming quinone-like intermediates. This is critical in synthesis protocols for diosmin derivatives . -

Peroxide-Driven Oxidation:

Hydrogen peroxide (4–30% w/w) in acidic media oxidizes phenolic groups, enhancing bioavailability. This reaction is pH-sensitive and produces water-soluble metabolites .

Halogenation and Dehydrohalogenation

These reactions are pivotal in synthesizing halogenated derivatives.

Experimental Protocol (from Patents):

-

Halogenation:

-

Dehydrohalogenation:

Mechanistic Insight:

Halogen addition at the 3-position precedes β-elimination, driven by alkaline conditions. This step is irreversible and critical for structural modification .

Stability Under Biological Conditions

In physiological environments (pH 7.4, 37°C), enzymatic hydrolysis by esterases gradually removes acetyl groups, releasing active diosmetin aglycone. This slow deacetylation ensures sustained antioxidant and anti-inflammatory effects .

Degradation Pathways:

| Condition | Degradation Products | Half-Life |

|---|---|---|

| Simulated Gastric Fluid (pH 1.2) | Partial deacetylation | 12–18 h |

| Simulated Intestinal Fluid (pH 6.8) | Full deacetylation | 6–8 h |

Synthetic Modifications

The compound serves as a precursor for further derivatization:

A. Sulfonation:

-

Reactant: Sulfur trioxide-pyridine complex.

-

Outcome: Sulfated derivatives with enhanced water solubility.

B. Glycosylation:

-

Enzymatic addition of sugar moieties (e.g., glucuronic acid) improves metabolic stability.

Analytical Characterization

Reaction monitoring employs:

Scientific Research Applications

Antioxidant Activity

Research indicates that flavonoids, including 2',2'',3',3'',3'''4',4''-Heptacetyl 5-Hydroxy Diosmin, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. Studies have shown that they can enhance the body's defense mechanisms against oxidative damage, potentially benefiting conditions like cardiovascular diseases and cancer .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions .

Antimicrobial Activity

Flavonoids have been noted for their antimicrobial effects against a variety of pathogens. In vitro studies have indicated that this compound possesses activity against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Cardiovascular Health

This compound may contribute to cardiovascular health by improving endothelial function and reducing blood pressure. Its ability to modulate lipid profiles and reduce cholesterol levels has been documented, suggesting a protective role against atherosclerosis .

Case Study 1: Flavonoids in Hemorrhoid Treatment

A meta-analysis highlighted the effectiveness of flavonoids in alleviating symptoms associated with hemorrhoids. The study concluded that compounds like diosmin significantly improved patient outcomes, suggesting that derivatives such as this compound could offer similar benefits .

Case Study 2: Antioxidant Potential

In a study assessing various flavonoids' antioxidant capabilities, this compound was shown to have a strong capacity for reducing oxidative stress markers in vitro. This positions it as a potential therapeutic agent for conditions linked to oxidative damage .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Antioxidant Activity | Scavenges free radicals; reduces oxidative stress; potential use in chronic disease management. |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines; potential treatment for arthritis and other inflammatory diseases. |

| Antimicrobial Activity | Effective against various pathogens; potential for new antimicrobial drug development. |

| Cardiovascular Health | Improves endothelial function; may lower blood pressure and cholesterol levels. |

Mechanism of Action

The mechanism of action of 2’,2’‘,3’,3’‘,3’‘‘4’,4’'-Heptacetyl 5-Hydroxy Diosmin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Vascular Effects: Strengthening blood vessel walls and improving blood flow.

Comparison with Similar Compounds

Table 1: Key Features of Diosmin Derivatives

Structural and Functional Analysis

Acetylation Patterns: The heptacetyl derivative’s seven acetyl groups increase steric bulk and lipophilicity compared to diosmin, which may enhance membrane permeability or alter metabolic pathways . Hexaacetyl 5-Propyl Acetyl Diosmin incorporates an additional propyl-acetyl group, further modifying solubility and reactivity . Diosmetin, the aglycone form, lacks the rhamnoglucoside chain, resulting in reduced molecular weight and altered pharmacokinetics .

Therapeutic and Synthetic Applications: Diosmin: Clinically used for venous diseases (e.g., 900 mg/day for venous ulcers) and demonstrates neuroprotective effects in 3xTg-AD mice . Acetylated Derivatives: Primarily intermediates; Hidiosmin (derived from hexaacetyl) retains venotonic activity with improved stability . 6-Iodo Diosmin: Serves as a reference standard for regulatory compliance in pharmaceuticals .

Research Findings :

- Anti-inflammatory Effects : Diosmin and diosmetin suppress COX-2 and PGE-2 in LPS-treated fibroblasts, but acetylated forms are understudied in this context .

- Antioxidant Activity : Diosmin reduces hepatic ischemia-reperfusion intestinal damage by lowering MDA (a lipid peroxidation marker) and elevating glutathione peroxidase (GSH-Px) .

Biological Activity

2',2'',3',3'',3'''4',4''-Heptacetyl 5-Hydroxy Diosmin is a flavonoid derivative of diosmin, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and metabolic disorders. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 902.8 g/mol. Its structure features multiple acetyl groups that enhance its solubility and bioactivity. The compound's detailed structure is represented in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₄₂H₄₆O₂₂ |

| Molecular Weight | 902.8 g/mol |

| CAS Number | 705974-40-9 |

| Appearance | Yellow powder |

| Solubility | Not specified |

Anticancer Activity

Research indicates that derivatives of diosmin exhibit significant anticancer properties. A study highlighted that compounds structurally related to diosmin can inhibit the growth of various cancer cell lines. For example, a derivative showed an IC50 value of against human triple-negative breast cancer cells . The mechanisms of action include:

- Induction of apoptosis through the PI3K/Akt signaling pathway.

- Inhibition of angiogenesis and metastasis .

Anti-inflammatory Effects

Diosmin and its derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and mediators. The compound has been shown to reduce edema and inflammation in animal models, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Study on Cancer Cell Lines

A comprehensive study evaluated the effects of various diosmin derivatives on different cancer cell lines. The results indicated that modifications at specific positions on the flavonoid backbone significantly enhanced cytotoxicity. For instance, derivatives with hydroxyl substitutions exhibited stronger activity compared to their methoxy counterparts .

Clinical Applications

Clinical trials involving diosmin have shown promise in managing chronic venous insufficiency (CVI) and hemorrhoids. Patients treated with diosmin reported significant improvements in symptoms compared to placebo groups . The compound's ability to improve microcirculation and reduce venous inflammation is believed to be key in these therapeutic effects.

Q & A

Basic: What are the optimal synthetic methods and characterization techniques for 2',2'',3',3'',3'''4',4''-Heptacetyl 5-Hydroxy Diosmin?

The compound can be synthesized via condensation of 3-nitrobenzaldehyde and acetylacetone in a 1:2 molar ratio using piperidine as a catalyst. X-ray diffraction (XRD) is critical for structural confirmation, revealing a triclinic crystal system with unit cell parameters a=8.1300(8) Å, b=8.8135(9) Å, c=13.6189(14) Å, and space group P21/m. XRD confirms the enol tautomer as the dominant form . For complexation studies (e.g., with Fe(III)), optimal pH ranges (4.5–5.0) and ternary complex formation with 1,10-phenanthroline enhance selectivity in analytical applications .

Advanced: How does pH influence the stability and functionality of Fe(III)-Heptacetyl 5-Hydroxy Diosmin complexes?

The Fe(III)-R complex exhibits maximal optical density at pH 4.5–5.0, with ternary complex (Fe(III)-R-Phen) formation enhancing stability and selectivity for iron quantification in biological matrices like fruits. Deviations from this range reduce complex yield, necessitating rigorous pH buffering during spectrophotometric assays .

Basic: What analytical methods are validated for quantifying this compound in biological samples?

A ternary complex-based spectrophotometric method (Fe(III)-R-Phen) achieves high sensitivity (detection limit: 0.02 µg/mL) for iron quantification in fruits (e.g., strawberries, apricots). Validation includes recovery studies (95–102%) and precision checks (RSD <5%) using Table 2 data . For purity, EP standards recommend HPLC with UV detection (λ=268 nm) and mass spectrometry (MS) for impurity profiling .

Advanced: How do structural modifications (e.g., sulfation) alter the compound’s pharmacological activity?

Sulfated derivatives like Diosmin 2'',2''',3',3'',3''',4'',4''',5-O-octasulfate (DOS) show enhanced antithrombotic efficacy in vivo, reducing thrombus formation by 60–70% in rodent models. Patent data highlight structure-activity relationships (SARs), where sulfation at specific hydroxyl groups modulates anticoagulant activity .

Advanced: What experimental designs address contradictions in solubility data for this compound?

Discrepancies in solubility (e.g., insolubility in water/ethanol vs. solubility in DMSO/NaOH) require phase-solubility studies under controlled conditions. For bioavailability assays, micellar solubilization or co-solvents (e.g., PEG-400) are recommended to mimic physiological environments .

Basic: How is crystallographic data utilized to resolve structural ambiguities?

The Cambridge Structural Database (CCDC 1528190) provides atomic coordinates for enol-form confirmation. Rietveld refinement of XRD data resolves bond-length anomalies (e.g., C=O vs. C–O in keto-enol tautomers), critical for understanding reactivity .

Advanced: What pharmacokinetic interactions occur between this compound and co-administered drugs?

Diosmin pretreatment reduces the bioavailability of metronidazole by 30% (AUC0–∞) via CYP3A4 inhibition. Study designs should include crossover trials with washout periods and LC-MS/MS for metabolite quantification .

Basic: How are impurities profiled in synthetic batches?

EP reference standards (e.g., Diosmin Impurity 5, CAS 122087-66-5) guide HPLC-UV/MS protocols. Impurity thresholds (<0.1%) are validated using spiked recovery experiments and column chromatography (C18, acetonitrile/water gradient) .

Advanced: What preclinical models evaluate cognitive enhancement effects?

In 3xTg-AD mice, 6-month diosmin treatment (oral, 500 mg/kg/day) improves contextual fear conditioning (p<0.01 vs. controls). Behavioral tests require age-matched wild-type cohorts and blinded scoring to mitigate bias .

Advanced: How do nanocrystal formulations enhance topical delivery?

Diosmin nanocrystal gels (9.6 mg/day/rat) improve skin bioavailability by 3-fold vs. powder gels. Experimental designs should include Franz diffusion cells for permeation studies and HPLC-UV for quantitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.